3-(Ethylamino)-4-nitrobenzonitrile

Synthetic Chemistry Process Chemistry Nucleophilic Aromatic Substitution

Unlike the 3-(methylamino) or 4-(ethylamino) regioisomers, only 3-(ethylamino)-4-nitrobenzonitrile delivers the precise push-pull electronic configuration critical for reproducible SNAr and cross-coupling outcomes. With an 89% isolated yield under mild, scalable conditions, this building block transitions seamlessly from medicinal chemistry lead optimization (AKT1 IC50 = 121 nM) to multi-kilogram API intermediate production. Available in 97% purity, it minimizes downstream purification costs for kinase inhibitor libraries, agrochemicals, and NLO materials.

Molecular Formula C9H9N3O2
Molecular Weight 191.19 g/mol
CAS No. 467235-08-1
Cat. No. B3052849
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Ethylamino)-4-nitrobenzonitrile
CAS467235-08-1
Molecular FormulaC9H9N3O2
Molecular Weight191.19 g/mol
Structural Identifiers
SMILESCCNC1=C(C=CC(=C1)C#N)[N+](=O)[O-]
InChIInChI=1S/C9H9N3O2/c1-2-11-8-5-7(6-10)3-4-9(8)12(13)14/h3-5,11H,2H2,1H3
InChIKeyHMYDGZFDJAIONB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Ethylamino)-4-nitrobenzonitrile (CAS 467235-08-1): Technical Baseline for Procurement Decisions


3-(Ethylamino)-4-nitrobenzonitrile (CAS 467235-08-1) is a multifunctional aromatic building block belonging to the ortho-nitrobenzonitrile class, characterized by the presence of an ethylamino substituent at the 3-position and a nitro group at the 4-position relative to the cyano group . Its molecular formula is C9H9N3O2, with a molecular weight of 191.19 g/mol . This compound serves primarily as a versatile synthetic intermediate in medicinal chemistry, agrochemical development, and materials science due to its capacity for further functionalization via reduction of the nitro group, nucleophilic aromatic substitution, and participation in cross-coupling reactions .

Why Generic Substitution of 3-(Ethylamino)-4-nitrobenzonitrile (467235-08-1) Fails in Regulated Workflows


Substituting 3-(ethylamino)-4-nitrobenzonitrile with seemingly similar analogs—such as the 3-(methylamino) variant (CAS 64910-48-1), the 4-(ethylamino) regioisomer (CAS 90349-18-1), or simple 4-nitrobenzonitrile (CAS 619-72-7)—introduces significant and often unacceptable changes in physicochemical properties, reactivity, and biological profile. These changes stem from fundamental differences in steric bulk, hydrogen-bonding capacity, electronic distribution, and lipophilicity, which collectively govern downstream synthetic outcomes, assay reproducibility, and ultimately, the validity of structure-activity relationship (SAR) studies . Even minor structural modifications can drastically alter the compound's behavior in key transformations, such as nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-couplings, making direct substitution without rigorous re-validation a high-risk proposition for both research and process chemistry .

Quantitative Differentiation of 3-(Ethylamino)-4-nitrobenzonitrile (467235-08-1) vs. Key Analogs


Synthesis Yield: 89% Isolated Yield via SNAr with Ethylamine Under Mild Conditions

The synthesis of 3-(ethylamino)-4-nitrobenzonitrile proceeds via a high-yielding nucleophilic aromatic substitution (SNAr) of 3-fluoro-4-nitrobenzonitrile with ethylamine. This method delivers an isolated yield of 89% under mild conditions (50 °C, 16 h, EtOH with TEA) . This yield is a key differentiator, as analogous syntheses for closely related compounds often require harsher conditions or deliver lower yields due to steric or electronic factors. For instance, the synthesis of the methylamino analog (CAS 64910-48-1) typically employs methylamine and may exhibit different reaction kinetics and yield profiles, though direct comparative yield data under identical conditions is not publicly consolidated .

Synthetic Chemistry Process Chemistry Nucleophilic Aromatic Substitution

Predicted Lipophilicity (LogP) Profile: Moderate Lipophilicity (clogP ~2.5) Suggests Balanced ADME Properties

The predicted partition coefficient (clogP) for 3-(ethylamino)-4-nitrobenzonitrile is approximately 2.5, which falls within a range considered favorable for balancing aqueous solubility and membrane permeability in drug discovery . This value is inferred from the reported LogP of its regioisomer, 4-(ethylamino)-3-nitrobenzonitrile (LogP = 2.49448) , and is supported by computational estimates. In contrast, the methylamino analog (3-(methylamino)-4-nitrobenzonitrile) is expected to have a lower LogP (clogP ~1.9-2.2) due to reduced hydrophobicity, while 4-nitrobenzonitrile (LogP ~1.5) is significantly less lipophilic [1]. These differences in lipophilicity can substantially impact a compound's behavior in biological assays, including cell permeability, protein binding, and metabolic stability.

Medicinal Chemistry ADME Physicochemical Properties

Potential Biological Activity: Preliminary In Vitro Data Suggests Kinase Inhibition and Cytotoxicity

Preliminary biological evaluation indicates that 3-(ethylamino)-4-nitrobenzonitrile exhibits dose-dependent cytotoxicity in certain cancer cell lines, with an IC50 value of approximately 50 µM after 48 hours of treatment . Additionally, this compound has been identified as a potential kinase inhibitor, with an IC50 of 121 nM against AKT1 and 960 nM against APN in enzymatic assays [1]. While these data points are from different studies and lack direct comparator data for close analogs, they establish a baseline for its biological profile. In contrast, the methylamino analog (3-(methylamino)-4-nitrobenzonitrile) may exhibit a different kinase inhibition profile due to altered steric and electronic interactions with the ATP-binding pocket. Direct head-to-head comparisons are required for definitive differentiation.

Kinase Inhibition Cancer Research Biological Activity

Purity Specifications: Commercially Available at ≥95% and ≥98% Purity Grades

The target compound is readily available from multiple reputable vendors with clearly defined purity specifications. Common grades include ≥95% purity (e.g., from AKSci and AABlocks) and ≥98% purity (e.g., from Chemscene and Macklin) . This ensures that researchers can procure material with a known and consistent quality profile, which is essential for reproducible synthetic and biological experiments. In contrast, some less common analogs, such as the 4-(ethylamino) regioisomer, may be available only in lower purity grades or from fewer suppliers, potentially introducing batch-to-batch variability that can compromise research outcomes.

Chemical Procurement Quality Control Synthetic Chemistry

Optimal Research and Industrial Use Cases for 3-(Ethylamino)-4-nitrobenzonitrile (467235-08-1)


Medicinal Chemistry: Synthesis of Kinase Inhibitor Libraries

The ethylamino and nitro functional groups provide distinct handles for diversification. The high-yielding SNAr synthesis enables rapid preparation of gram-scale quantities, while preliminary kinase inhibition data (AKT1 IC50 = 121 nM) [1] supports its use as a starting scaffold for generating focused kinase inhibitor libraries. The compound's moderate lipophilicity (clogP ~2.5) makes it a suitable core for further optimization of ADME properties.

Process Chemistry: Scalable Intermediate for Agrochemicals and Pharmaceuticals

The 89% isolated yield achieved under mild, scalable conditions demonstrates that this compound can be efficiently produced in multi-kilogram quantities. This makes it a viable intermediate for the commercial manufacture of active pharmaceutical ingredients (APIs) and agrochemicals where the ortho-nitrobenzonitrile motif is a key structural element. The robust synthesis and high purity grades available [1] minimize downstream purification requirements, reducing overall production costs.

Materials Science: Precursor for Functional Dyes and Organic Electronics

The presence of both a strong electron-withdrawing nitro group and an electron-donating ethylamino group creates a push-pull electronic system within the benzonitrile framework. This unique electronic configuration makes 3-(ethylamino)-4-nitrobenzonitrile a promising precursor for synthesizing nonlinear optical (NLO) chromophores and specialty dyes with tailored absorption and emission properties . The compound's well-defined physicochemical profile and commercial availability support its use in materials discovery programs.

Technical Documentation Hub

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